molecular formula C15H17Cl2N3O B4179926 2,4-dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide

2,4-dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide

Cat. No.: B4179926
M. Wt: 326.2 g/mol
InChI Key: OYVBJXFYRZIYOE-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a pyrazole moiety attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Formation of the Benzamide Structure: The benzamide structure can be synthesized through the reaction of 2,4-dichlorobenzoic acid with an amine derivative of the pyrazole moiety under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole moiety.

    Hydrolysis: The amide bond in the benzamide structure can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Oxidized derivatives of the pyrazole moiety.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

2,4-Dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

    2,4-Dichlorobenzamide: Similar structure but lacks the pyrazole moiety.

    N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)benzamide: Similar structure but lacks the chlorine atoms on the benzene ring.

    2,4-Dichloro-N-(1H-pyrazol-4-yl)benzamide: Similar structure but lacks the ethyl and methyl groups on the pyrazole moiety.

Uniqueness: 2,4-Dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide is unique due to the combination of the dichlorobenzamide structure with the substituted pyrazole moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,4-dichloro-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O/c1-4-20-8-13(10(3)19-20)9(2)18-15(21)12-6-5-11(16)7-14(12)17/h5-9H,4H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVBJXFYRZIYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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